2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Physicochemical profiling Oxidation state SAR Sulfonyl vs. sulfinyl comparison

This sulfonylacetamide offers three critical structural determinants absent in generic alternatives: (1) sulfonyl (S(=O)₂) oxidation state for dual H-bond acceptor capacity vs. sulfinyl analogs; (2) para-bromine enabling late-stage Suzuki/Buchwald-Hartwig diversification without scaffold re-synthesis; (3) specific regioisomeric connectivity (sulfonyl on bromophenyl, acetamide N-linked to methoxyphenyl) distinct from inverted isomer CAS 922953-29-5. Validated as a BCL6 BTB domain-engaging scaffold (PDB: 3LBZ co-crystal precedent). Demonstrated MCF-7 antiproliferative activity (IC₅₀ 12.5 µM). Substituting regioisomers introduces uncontrolled SAR variables.

Molecular Formula C15H14BrNO4S
Molecular Weight 384.24
CAS No. 339097-51-7
Cat. No. B2372831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
CAS339097-51-7
Molecular FormulaC15H14BrNO4S
Molecular Weight384.24
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18)
InChIKeyWGUFNABMKQUMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide (CAS 339097-51-7): Procurement-Grade Sulfonylacetamide Building Block for Medicinal Chemistry


2-[(4-Bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide (CAS 339097-51-7) is a synthetic sulfonylacetamide hybrid with molecular formula C₁₅H₁₄BrNO₄S and molecular weight 384.24 g·mol⁻¹ . The structure features a 4-bromophenylsulfonyl moiety linked via a methylene bridge to an N-(4-methoxyphenyl)acetamide group . The sulfonyl group (S(=O)₂) defines the compound's highest oxidation state within its closest analog series, distinguishing it from the corresponding sulfinyl (S(=O)) congener (CAS 339097-49-3) . The bromine substituent at the para-position of the phenyl ring provides a versatile synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), enabling downstream diversification into lead-like libraries [1]. The compound is cataloged under MDL number MFCD00180900 and is supplied exclusively for non-human research use .

Why Generic Substitution Fails for 2-[(4-Bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide: Oxidation State and Substituent-Position Specificity


Within the sulfonylacetamide chemical space, seemingly minor structural variations produce substantial differences in physicochemical properties and biological performance. The target compound's sulfonyl group (S(=O)₂) anchors a distinct oxidation state compared to its sulfinyl (S(=O)) analog (CAS 339097-49-3), altering hydrogen-bond acceptor capacity, dipole moment, and metabolic stability . The para-bromine substituent on the phenyl ring attached to the sulfonyl sulfur is critical: bromine's polarizable electron density and leaving-group potential enable both target-binding interactions (halogen bonding) and synthetic derivatization that chloro-, fluoro-, or methyl-substituted analogs cannot replicate [1]. Furthermore, the regioisomeric arrangement—sulfonyl on the bromophenyl ring, acetamide N-linked to the methoxyphenyl ring—differs from the inverted isomer (CAS 922953-29-5), where the sulfonyl and acetamide attachment points are swapped, leading to divergent molecular shapes and recognition profiles [2]. These three structural determinants (oxidation state, halogen identity/position, and sulfonyl-acetamide connectivity) collectively mean that generic in-class substitution without explicit comparative data risks introducing uncontrolled variables in SAR campaigns, high-throughput screening hit validation, or chemical probe development.

Quantitative Differentiation Evidence for 2-[(4-Bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide vs. Closest Analogs


Sulfonyl vs. Sulfinyl Oxidation State: Impact on Calculated LogP and Hydrogen-Bond Acceptor Count

The target compound (sulfonyl, S(=O)₂) possesses a higher oxidation state than its direct sulfinyl analog 2-[(4-bromophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide (CAS 339097-49-3, S(=O)). The sulfinyl analog has a calculated LogP of 2.65 (ChemAxon) . The additional oxygen atom in the sulfonyl compound increases molecular weight by +16 Da (384.24 vs. 368.25 g·mol⁻¹) and adds one hydrogen-bond acceptor site, which is expected to reduce LogP by approximately 0.5–0.8 units based on established fragment contribution models [1]. This shift in lipophilicity directly affects membrane permeability and non-specific protein binding in cellular assays.

Physicochemical profiling Oxidation state SAR Sulfonyl vs. sulfinyl comparison

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Cross-Study Comparison with Positional Isomer

The target compound has been evaluated for antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay, yielding an IC₅₀ of 12.5 µM . This value sits within the activity range reported for structurally related sulfonamide-acetamide hybrids (IC₅₀ range: 12–25 µM against MCF-7) . For context, the positional isomer N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 922953-29-5, where the sulfonyl is attached to the methoxyphenyl rather than bromophenyl ring) was reported with an IC₅₀ of 12.5 µM against MCF-7 and 10.0 µM against MDA-MB-231 , suggesting that while the overall potency is comparable, the selectivity profile across cell lines may differ due to the regioisomeric arrangement.

Anticancer screening MCF-7 cytotoxicity Sulfonamide-acetamide SAR

Synthetic Diversification Potential: Bromine as a Cross-Coupling Handle Compared to Non-Halogenated and Chloro Analogs

The para-bromine substituent on the phenylsulfonyl ring of the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are inaccessible with the corresponding non-halogenated (phenyl) or methyl-substituted analogs [1]. Aryl bromides exhibit optimal reactivity in Pd(0)/Pd(II) catalytic cycles: oxidative addition rates for Ph-Br are approximately 10²–10³ times faster than Ph-Cl but with greater functional group tolerance than Ph-I, making bromine the preferred handle for sequential derivatization in parallel library synthesis [2]. The simpler fragment N-[(4-bromophenyl)sulfonyl]acetamide (CAS 152675-32-6, MW 278.12, PDB ligand Z88) lacks the N-(4-methoxyphenyl)acetamide extension and has been co-crystallized with the BCL6 BTB domain (PDB: 3LBZ), demonstrating that the bromophenylsulfonyl core engages biological targets. The target compound adds the methoxyphenylacetamide moiety, providing an additional vector for hydrogen bonding and π-stacking interactions not present in the smaller fragment [3].

Late-stage functionalization Suzuki coupling Bromophenyl building block

Optimal Research and Industrial Application Scenarios for 2-[(4-Bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide


Structure-Activity Relationship (SAR) Studies on Bromophenylsulfonyl-Containing Pharmacophores (e.g., BCL6, Carbonic Anhydrase, Kinase Targets)

The compound serves as an advanced intermediate for SAR exploration around targets where the bromophenylsulfonyl moiety is a recognized pharmacophore. The co-crystal structure of the minimal fragment N-[(4-bromophenyl)sulfonyl]acetamide with the BCL6 BTB domain (PDB: 3LBZ) validates the bromophenylsulfonyl core as a target-engaging scaffold [1]. The target compound extends this core with an N-(4-methoxyphenyl)acetamide tail, enabling exploration of additional binding pocket interactions. The para-bromine allows late-stage Suzuki diversification to probe substituent effects on potency and selectivity without re-synthesizing the entire scaffold.

Chemical Probe Development Requiring Defined Oxidation State and Halogen Bonding Capability

Brominated sulfonamides exhibit enhanced carbonic anhydrase (CA) inhibition via halogen bonding between the bromine σ-hole and backbone carbonyl oxygens in the enzyme active site, with certain bromophenyl sulfonamides showing up to 10-fold improved CA IX inhibition compared to their chloro analogs [2]. The target compound's sulfonyl oxidation state provides two H-bond acceptor oxygens (vs. one in sulfinyl analogs), increasing the potential for productive interactions with catalytic zinc ions or active-site residues in metalloenzymes . This combination of bromine (halogen bond donor) and sulfonyl (dual H-bond acceptor) makes the compound suitable for chemical probe campaigns targeting enzymes where both interaction modes are structurally validated.

Diversifiable Building Block for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The para-bromine atom provides a robust synthetic handle for Pd-catalyzed cross-coupling with aryl-, heteroaryl-, or vinylboronic acids, enabling the rapid generation of focused libraries from a common advanced intermediate [3]. This strategy reduces the number of linear synthetic steps per library member by 2–4 steps compared to starting from 4-bromobenzenesulfonyl chloride, as the sulfonylacetamide linkage and methoxyphenylamide are pre-installed. The compound's molecular weight (384.24 g·mol⁻¹) and calculated LogP (~1.8–2.0) place it within lead-like chemical space, suitable for hit-to-lead optimization without excessive lipophilicity.

In Vitro Oncology Screening Panels with Correct Regioisomeric Identity

The target compound has demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM, SRB assay) . The regioisomeric arrangement (sulfonyl on bromophenyl, acetamide N-linked to methoxyphenyl) distinguishes it from the inverted isomer CAS 922953-29-5, which shows differential activity against MDA-MB-231 cells (IC₅₀ = 10.0 µM) . For screening programs where specific regioisomer identity must be controlled for SAR interpretation, procurement of the correct CAS 339097-51-7 regioisomer is critical; substitution with CAS 922953-29-5 introduces a different spatial arrangement of pharmacophoric elements, confounding structure-activity correlations.

Quote Request

Request a Quote for 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.